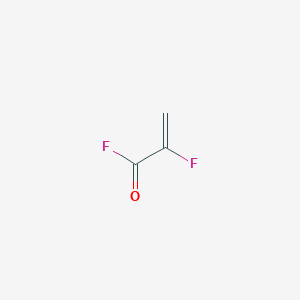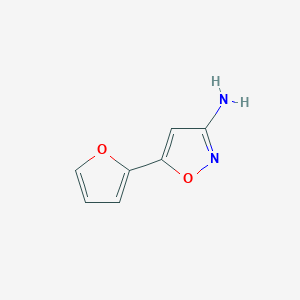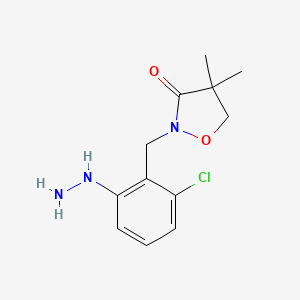
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated benzyl group, a hydrazinyl moiety, and an isoxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps:
Formation of the Benzyl Chloride Intermediate: The initial step involves the chlorination of a benzyl precursor to form 2-chloro-6-benzyl chloride.
Hydrazinylation: The benzyl chloride intermediate is then reacted with hydrazine to introduce the hydrazinyl group, forming 2-(2-chloro-6-hydrazinylbenzyl) intermediate.
Cyclization: The final step involves the cyclization of the intermediate with 4,4-dimethylisoxazolidin-3-one under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the isoxazolidinone ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-chloro-6-hydrazinyl-9H-purine: Similar in having a hydrazinyl group and a chlorinated aromatic ring.
4,4-dimethylisoxazolidin-3-one: Shares the isoxazolidinone ring structure.
Uniqueness
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a hydrazinyl group and an isoxazolidinone ring in a single molecule is relatively rare, making it a valuable compound for diverse research applications.
特性
CAS番号 |
111790-78-4 |
|---|---|
分子式 |
C12H16ClN3O2 |
分子量 |
269.73 g/mol |
IUPAC名 |
2-[(2-chloro-6-hydrazinylphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2)7-18-16(11(12)17)6-8-9(13)4-3-5-10(8)15-14/h3-5,15H,6-7,14H2,1-2H3 |
InChIキー |
VCPJDOAHIANBCW-UHFFFAOYSA-N |
正規SMILES |
CC1(CON(C1=O)CC2=C(C=CC=C2Cl)NN)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
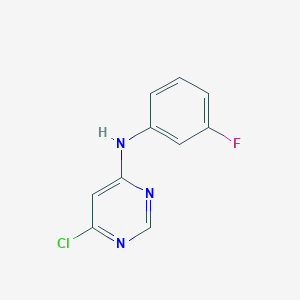
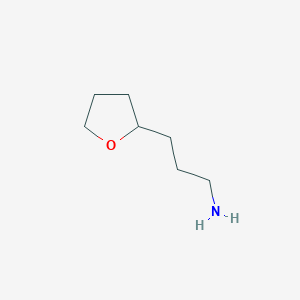
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8732041.png)
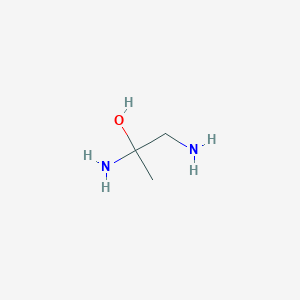
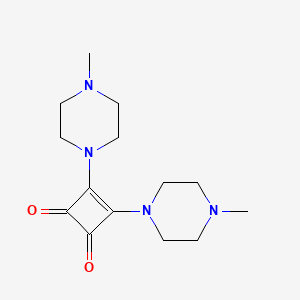
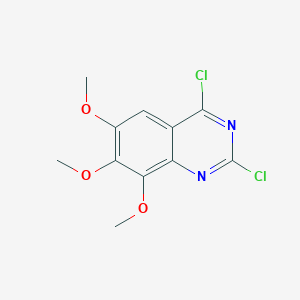
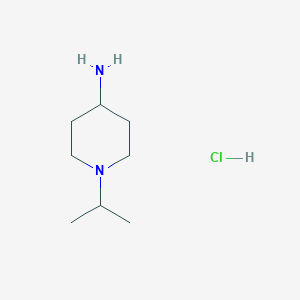
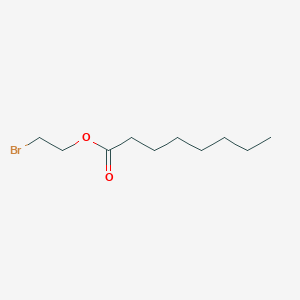
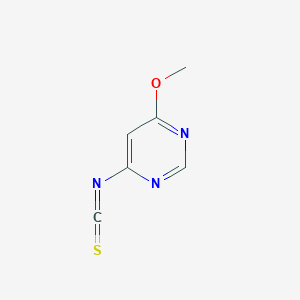
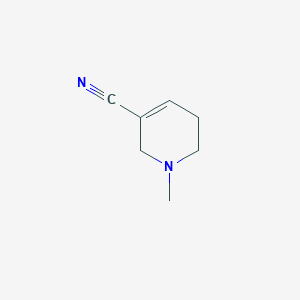
![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)
